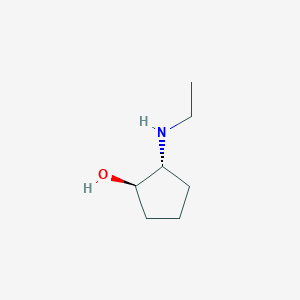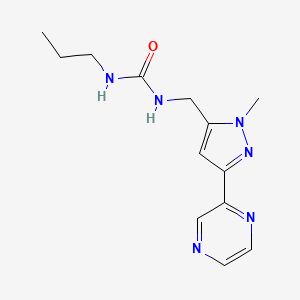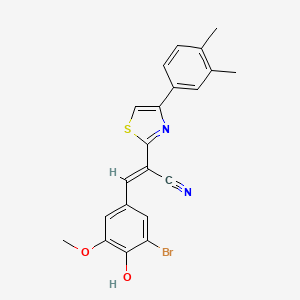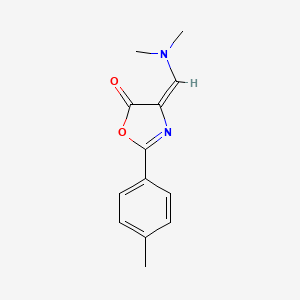
(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one, or (4E)-4-(DAMMO) for short, is an organic compound that is part of the oxazole family. It has been studied for its potential applications in the fields of organic chemistry and medicinal chemistry due to its unique properties. This compound has a wide range of uses, from being used as a reagent in organic synthesis to being studied for its potential in drug development. In
Wissenschaftliche Forschungsanwendungen
((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) has been studied for its potential applications in organic synthesis and medicinal chemistry. In organic synthesis, ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) has been used as a reagent in the synthesis of a variety of compounds, such as pyridine derivatives and heterocyclic compounds. In medicinal chemistry, ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) has been studied for its potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been studied for its potential to act as a ligand for metal ions, such as iron.
Wirkmechanismus
The mechanism of action of ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) is not fully understood. However, it is believed that the compound has an affinity for metal ions, such as iron, and can act as a ligand to bind these metal ions. This binding can affect the activity of enzymes involved in drug metabolism, such as cytochrome P450, and can also affect the activity of other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) are not fully understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to have an inhibitory effect on other enzymes, such as acetylcholinesterase. In addition, ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) has been shown to bind to metal ions, such as iron, and can affect the activity of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) in lab experiments include its low cost, ease of synthesis, and its ability to bind to metal ions. However, its use in lab experiments is limited by its potential to inhibit enzymes involved in drug metabolism, as well as its potential to affect the activity of other proteins.
Zukünftige Richtungen
There are a number of potential future directions for the study of ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO). These include further investigation into its mechanism of action, its potential applications in drug development, and its potential to act as a ligand for metal ions. In addition, further research into its biochemical and physiological effects could reveal new and exciting applications for ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO). Finally, further research into the synthesis methods for ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) could lead to the development of more efficient and cost-effective synthesis methods.
Synthesemethoden
((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) can be synthesized through a variety of methods. The most common method involves the reaction of 4-methylphenyl isocyanate and 2-amino-4-methylphenol in the presence of a base, such as potassium carbonate. The reaction produces ((4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one)-4-(DAMMO) as a yellow solid. Other methods of synthesis have also been developed, such as the reaction of 4-methylphenyl isocyanate and dimethylaminopropylchloride in the presence of an acid, such as hydrochloric acid.
Eigenschaften
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)12-14-11(8-15(2)3)13(16)17-12/h4-8H,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEDQSBXLMNVQP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CN(C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/N(C)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

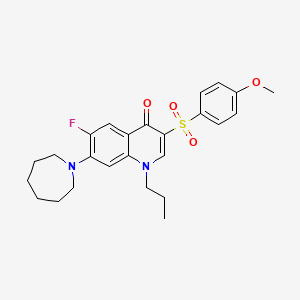

![3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2619413.png)
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2619414.png)

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2619417.png)
![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2619418.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619419.png)
![6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619421.png)
![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2619422.png)
![5-benzyl-3-(3,4-dimethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2619423.png)
